
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate is a chemical compound with the molecular formula C10H6F14O3 and a molecular weight of 440.13 g/mol . This compound is characterized by the presence of both difluoroethyl and perfluoroheptyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate typically involves the reaction of 2,2-difluoroethanol with 1H,1H,7H-perfluoroheptyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate involves its interaction with specific molecular targets. The difluoroethyl group can form strong hydrogen bonds, while the perfluoroheptyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Comparación Con Compuestos Similares
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate can be compared with other fluorinated carbonates, such as:
- 2,2-Difluoroethyl 1H,1H,5H-perfluoropentyl carbonate
- 2,2-Difluoroethyl 1H,1H,9H-perfluorononyl carbonate
These compounds share similar structural features but differ in the length of the perfluoroalkyl chain. The unique combination of difluoroethyl and perfluoroheptyl groups in this compound provides it with distinct properties, such as enhanced hydrophobicity and thermal stability .
Propiedades
Fórmula molecular |
C10H6F14O3 |
|---|---|
Peso molecular |
440.13 g/mol |
Nombre IUPAC |
2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C10H6F14O3/c11-3(12)1-26-5(25)27-2-6(15,16)8(19,20)10(23,24)9(21,22)7(17,18)4(13)14/h3-4H,1-2H2 |
Clave InChI |
WXCGQNATSPTOPF-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



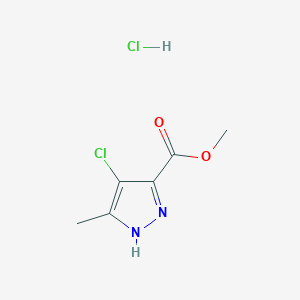
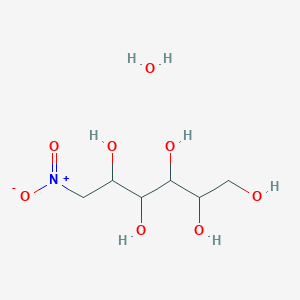




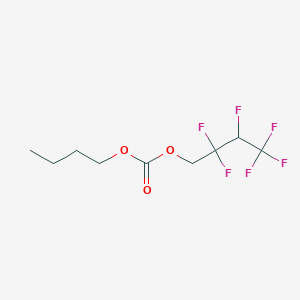
![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)
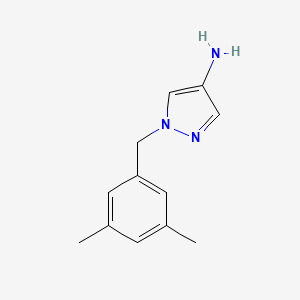
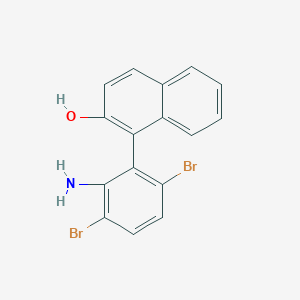
![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)

